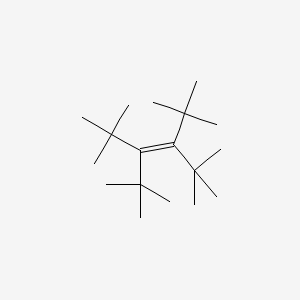![molecular formula C17H12O8 B14441510 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione CAS No. 78506-30-6](/img/structure/B14441510.png)
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is a complex organic heteropentacyclic compound. It is structurally related to sterigmatocystin, a mycotoxin produced by certain species of fungi, particularly Aspergillus. This compound is characterized by its intricate pentacyclic framework and multiple functional groups, including hydroxyl, methoxy, and dione functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione typically involves multi-step organic synthesis. The starting materials are often simpler aromatic compounds, which undergo a series of functional group transformations, cyclizations, and oxidations to form the final product. Key steps may include:
Aromatic substitution reactions: to introduce hydroxyl and methoxy groups.
Cyclization reactions: to form the pentacyclic core.
Oxidation reactions: to introduce the dione functionalities.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complexity and the specialized nature of its applications. large-scale synthesis would require optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Compounds with additional carbonyl groups.
Reduction products: Compounds with hydroxyl groups replacing dione functionalities.
Substitution products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione has several scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting fungal infections and certain cancers.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione involves its interaction with various molecular targets and pathways. Its hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The compound’s pentacyclic structure may also allow it to intercalate into DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sterigmatocystin: A structurally related mycotoxin with similar biological activities.
Dihydrodemethylsterigmatocystin: Another related compound with a similar pentacyclic structure but different functional groups.
Uniqueness
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its complex structure and multiple reactive sites make it a valuable compound for studying organic synthesis and exploring new therapeutic applications.
Properties
CAS No. |
78506-30-6 |
|---|---|
Molecular Formula |
C17H12O8 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
InChI |
InChI=1S/C17H12O8/c1-22-6-4-7-8(5-2-3-23-17(5)24-7)15-9(6)10-11(16(21)25-15)13(19)14(20)12(10)18/h2-5,12,14,17-18,20H,1H3 |
InChI Key |
MCRSJPRORJGLRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C(=O)C(C3O)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


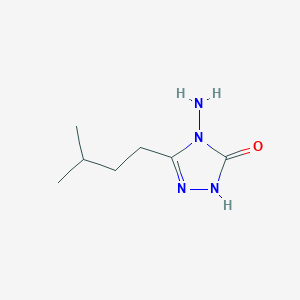
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
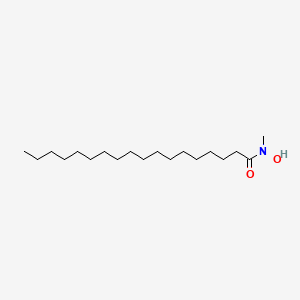
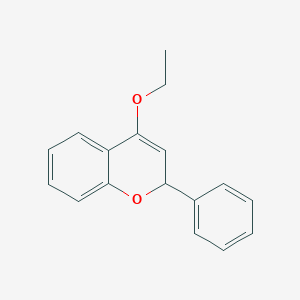
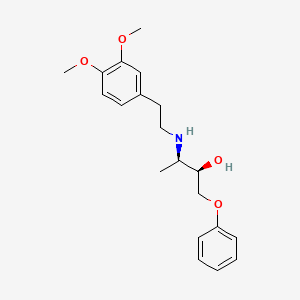
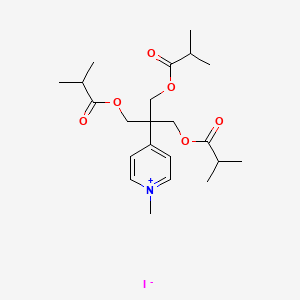
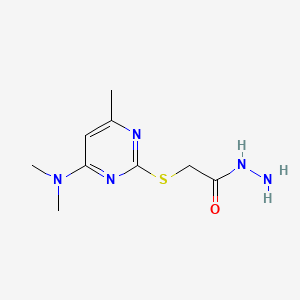
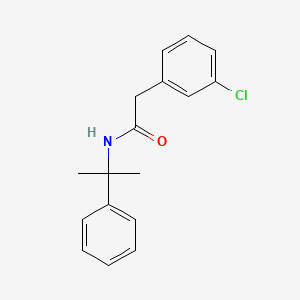
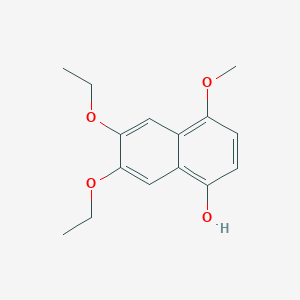
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
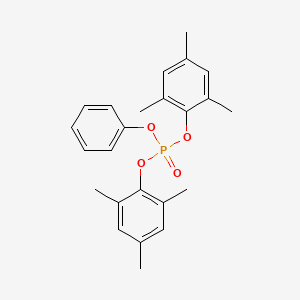
![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
